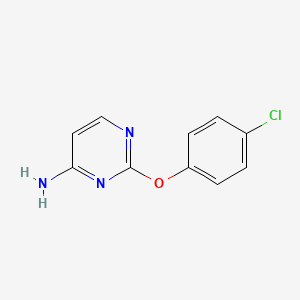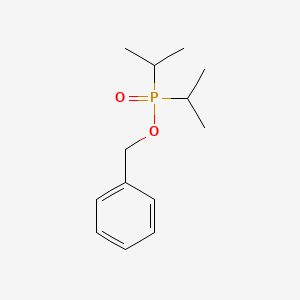
1,3-Bis(iodomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(iodomethyl)benzene is an organic compound with the molecular formula C8H8I2. It consists of a benzene ring substituted with two iodomethyl groups at the 1 and 3 positions. This compound is of interest due to its utility in organic synthesis and its role as a building block for more complex molecules.
Vorbereitungsmethoden
1,3-Bis(iodomethyl)benzene can be synthesized through a metathesis reaction from its dibromo analogue. The process involves the reaction of 1,3-bis(bromomethyl)benzene with sodium iodide in acetone, resulting in the substitution of bromine atoms with iodine atoms . The reaction conditions typically include refluxing the mixture for several hours to ensure complete conversion.
Analyse Chemischer Reaktionen
1,3-Bis(iodomethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and thiourea.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds. For example, it can undergo Suzuki coupling with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The compound can be reduced to 1,3-bis(methyl)benzene using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(iodomethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including polymers and aromatic compounds.
Material Science: The compound is utilized in the preparation of ionene polymers, which have applications in various fields such as water treatment and drug delivery.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 1,3-bis(iodomethyl)benzene in chemical reactions involves the activation of the iodomethyl groups. The iodine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This process is facilitated by the electron-withdrawing nature of the iodine atoms, which makes the carbon atoms more electrophilic and susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(iodomethyl)benzene can be compared with other similar compounds such as 1,2-bis(iodomethyl)benzene and 1,4-bis(iodomethyl)benzene:
1,2-Bis(iodomethyl)benzene: This compound has the iodomethyl groups at the 1 and 2 positions.
1,4-Bis(iodomethyl)benzene: With iodomethyl groups at the 1 and 4 positions, this compound is used in the synthesis of polymers and aromatic spacers.
This compound is unique due to its meta positioning, which influences its reactivity and the types of reactions it can undergo.
Eigenschaften
CAS-Nummer |
7379-87-5 |
|---|---|
Molekularformel |
C8H8I2 |
Molekulargewicht |
357.96 g/mol |
IUPAC-Name |
1,3-bis(iodomethyl)benzene |
InChI |
InChI=1S/C8H8I2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |
InChI-Schlüssel |
XCJLUKSDTOVKII-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)CI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


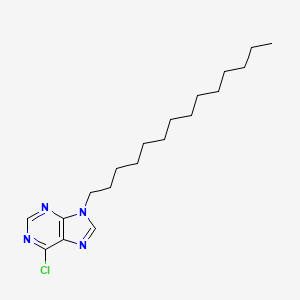
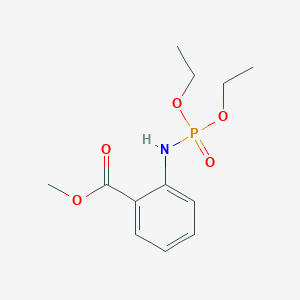
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
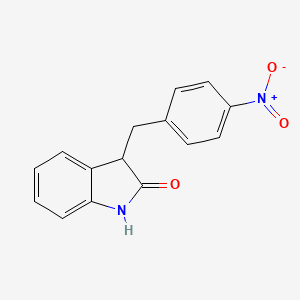

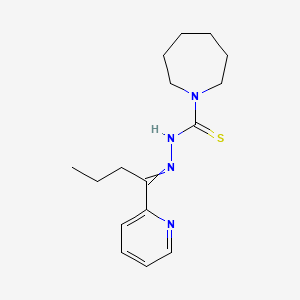
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
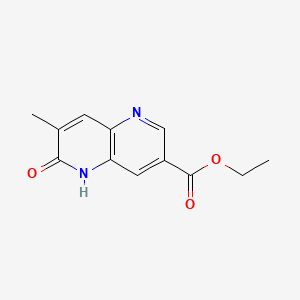
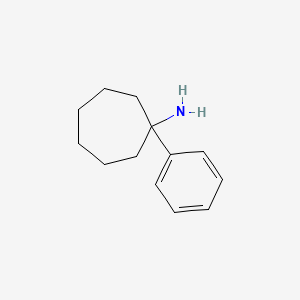

![Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B14001838.png)
